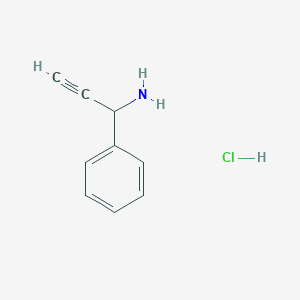

1-Phenylprop-2-yn-1-amine hydrochloride

Description

1-Phenylprop-2-yn-1-amine hydrochloride is an organic compound characterized by a phenyl group attached to a propargylamine backbone (amine group at position 1 and a triple bond between carbons 2 and 3). The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

1-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h1,3-7,9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEITMHLSCHFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157022-35-0 | |

| Record name | 1-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of N-(1-phenylprop-2-yn-1-yl)acetamide

- Method : N-(1-phenylprop-2-yn-1-yl)acetamide is subjected to acidic hydrolysis using 3.0 N aqueous hydrochloric acid in methanol, heated at 70 °C for 18 hours.

- Work-up : After reaction completion, the mixture is extracted with ethyl acetate, basified with 2.0 N NaOH to pH ~10, and re-extracted with ethyl acetate. The organic layers are dried and concentrated to yield 1-phenylprop-2-yn-1-amine.

- Characterization : The product typically shows melting points around 89–90 °C and has confirmed molecular ion peaks at m/z 174.1 [M+H]+ by mass spectrometry.

- Reference : This method is detailed in a Royal Society of Chemistry supporting information document, emphasizing careful temperature control and extraction steps to isolate the amine.

Conversion to 1-Phenylprop-2-yn-1-amine Hydrochloride

The hydrochloride salt is prepared by treating the free base amine with hydrochloric acid, typically in an organic solvent or aqueous medium, to form a stable crystalline salt suitable for handling and further applications.

- Typical Procedure : Dissolve the free base in an organic solvent such as dichloromethane or methanol, cool the solution (often in an ice bath), and add an equimolar amount of hydrogen chloride gas or concentrated hydrochloric acid.

- Isolation : The salt precipitates out or is isolated by evaporation and recrystallization.

- Notes : The hydrochloride salt formation improves the compound's stability and solubility profile, facilitating its use in subsequent synthetic or pharmacological studies.

Alternative Synthetic Routes via Propargylamine Formation

Recent advances in propargylamine synthesis provide alternative routes to 1-phenylprop-2-yn-1-amine derivatives, including catalytic multi-component reactions:

Copper(I)-Catalyzed Michael Addition

- Reaction Scheme : Secondary amines react with methyl vinyl ketone derivatives and terminal alkynes (e.g., phenylacetylene) in the presence of copper(I) halides (CuCl, CuBr, CuI).

- Mechanism : The process involves Michael addition of the amine to the vinyl ketone, followed by C–C bond cleavage and addition of in situ generated copper acetylides to iminium ions, yielding propargylamines.

- Yields : Yields range from moderate to high (46–98%), depending on substrates and conditions.

- Conditions : Typical reactions are conducted in toluene at 100 °C for 12 hours with 10 mol% copper catalyst.

- Significance : This method allows for structural diversity and efficient synthesis of propargylamine derivatives, potentially including 1-phenylprop-2-yn-1-amine analogs.

| Entry | Solvent | Temp (°C) | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 8 | Toluene | 100 | CuCl | 10 | 12 | 92 |

| 9 | Toluene | 100 | CuBr | 10 | 12 | 90 |

| 10 | Toluene | 100 | CuI | 10 | 12 | 87 |

Reduction Methods for Aminoalkyne Derivatives

Historical patents describe reduction of amino-iodoalkyne intermediates to aminoalkynes, which can be converted to hydrochloride salts:

- Example : Reduction of 1-phenyl-2-amino-3-iodopropane hydriodide using lithium aluminum hydride in tetrahydrofuran under reflux, followed by aqueous work-up and basification to liberate the free amine.

- Hydrochloride Formation : The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

- Reaction Conditions : Reflux in THF for 5 hours; work-up includes filtration and evaporation under reduced pressure.

- Reference : US Patent US3193581A provides detailed procedures and emphasizes the importance of stoichiometric hydriodic acid and red phosphorus in precursor steps.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Spectroscopic Confirmation : IR spectra show characteristic alkyne (around 2100–2200 cm⁻¹) and amine N-H stretches (~3280 cm⁻¹). Mass spectrometry confirms molecular ion peaks consistent with C11H12N (m/z 174.1).

- Chromatographic Purity : HPLC and GC analyses using chiral columns confirm product purity and enantiomeric composition when relevant.

- Melting Points : The hydrochloride salt typically exhibits a sharp melting point range indicative of purity (e.g., 89–90 °C for free base).

- Catalyst Efficiency : Copper(I) halides show superior catalytic efficiency in propargylamine formation compared to zinc salts, with yields up to 92% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylprop-2-yn-1-amine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Substitution reactions typically involve the replacement of a functional group in the compound with another group, using reagents such as halogens or alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of 1-phenylprop-2-yn-1-amine hydrochloride, such as phenylacetylene derivatives, amines, and halogenated compounds.

Scientific Research Applications

Scientific Research Applications

1-Phenylprop-2-yn-1-amine hydrochloride is utilized across multiple domains of scientific research:

Pharmaceutical Development

- Building Block for Drug Synthesis: The compound is crucial in synthesizing pharmaceuticals, acting as an intermediate for various therapeutic agents. Its structure allows for modifications that can enhance biological activity.

- Mechanism of Action: It interacts with biological targets such as enzymes and receptors, modulating biochemical pathways. For instance, it has shown potential antidepressant effects by enhancing serotonergic signaling in animal models.

Biochemical Research

- Enzyme Interaction Studies: The compound is employed to study enzyme kinetics and metabolic pathways, contributing to a better understanding of biochemical processes.

- Antifungal Activity Testing: Research indicates that compounds similar to 1-phenylprop-2-yn-1-amine hydrochloride exhibit antifungal properties, making it a candidate for further investigation in antifungal drug development.

Material Science

- Synthesis of Organic Materials: Due to its reactivity, it is used in the preparation of polymers and other organic materials, highlighting its significance in material science applications.

Case Study 1: Antidepressant Activity

A study explored the antidepressant effects of 1-phenylprop-2-yn-1-amine hydrochloride in rodent models. Results indicated significant reductions in depressive-like behaviors compared to control groups treated with saline. This study emphasized the compound's ability to enhance serotonergic signaling pathways, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Antifungal Properties

Research assessing the antifungal properties of related compounds demonstrated varying degrees of inhibition against fungal strains. The findings indicated that structural similarities could lead to moderate to good antifungal activity, warranting further exploration of 1-phenylprop-2-yn-1-amine hydrochloride in this context.

Mechanism of Action

The mechanism by which 1-Phenylprop-2-yn-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-phenylprop-2-yn-1-amine hydrochloride with structurally related arylpropanamine derivatives, focusing on synthesis, physicochemical properties, and functional group variations.

Structural Analogues and Substituent Effects

Notes:

- Triple Bond vs.

- The furan group in introduces heterocyclic aromaticity, which may enhance solubility but reduce metabolic stability.

- Chirality : The chiral center in highlights stereochemical considerations absent in the achiral target compound.

Physicochemical Properties

Biological Activity

1-Phenylprop-2-yn-1-amine hydrochloride, also known as (1R)-1-phenylprop-2-yn-1-amine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its mechanisms of action, biological interactions, and relevant studies that highlight its significance in medicinal chemistry.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 167.6 g/mol

- CAS Number : 1451408-38-0

- Purity : ≥95%

1-Phenylprop-2-yn-1-amine hydrochloride interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Interaction : It can engage with receptors, potentially altering signaling pathways relevant to neurological and other physiological processes.

Biological Activity

Research indicates that 1-phenylprop-2-yn-1-amine hydrochloride exhibits several biological activities:

1. Neuropharmacological Effects

Studies have explored its potential in treating neurological disorders. The compound's structure suggests it may interact with neurotransmitter systems, although specific pathways remain to be fully elucidated.

2. Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

3. Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxic effects against different cancer cell lines. For instance, compounds structurally related to 1-phenylprop-2-yn-1-amine have demonstrated significant inhibition of cancer cell proliferation, indicating potential use in oncology .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenylprop-2-yn-1-amine hydrochloride, and how can purity be validated?

- Methodology :

- Retrosynthetic planning : Use AI-driven tools (e.g., Template_relevance models) to propose pathways, leveraging databases like Reaxys or PubChem for known intermediates .

- One-step optimization : Focus on alkyne-amine coupling reactions, such as nucleophilic substitution of propargyl bromide with benzylamine derivatives, followed by HCl salt formation.

- Purification : Recrystallization in ethanol/ether mixtures or preparative HPLC to achieve ≥95% purity (as reported for similar compounds) .

- Validation : Confirm purity via HPLC (≥95% area normalization), ¹H/¹³C NMR (integration of aromatic protons at δ 7.2–7.5 ppm and alkyne signals at δ 2.5–3.0 ppm), and mass spectrometry (expected [M+H]⁺ = 166.06 for C₉H₁₀ClN) .

Q. How is the crystal structure of 1-Phenylprop-2-yn-1-amine hydrochloride determined experimentally?

- Methodology :

- X-ray diffraction : Single-crystal X-ray analysis using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, with emphasis on resolving hydrogen bonding between the amine group and chloride ion .

- Validation : Check R-factor (<0.05), residual electron density, and ADDSYM analysis to confirm absence of twinning or disorder .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 1-Phenylprop-2-yn-1-amine hydrochloride be systematically analyzed?

- Methodology :

- Source evaluation : Cross-reference primary literature (e.g., PubChem, peer-reviewed journals) while excluding non-peer-reviewed platforms .

- Variable control : Compare assay conditions (e.g., cell lines, concentrations, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO solvent effects (>0.1% v/v) .

- Meta-analysis : Use statistical tools (e.g., RevMan) to pool data from independent studies, applying heterogeneity tests (I² statistic) to identify confounding factors .

Q. What computational approaches predict the reactivity of 1-Phenylprop-2-yn-1-amine hydrochloride in nucleophilic addition reactions?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to evaluate alkyne bond polarization and amine lone-pair accessibility .

- Molecular docking : Simulate interactions with biological targets (e.g., monoamine oxidases) using AutoDock Vina, referencing PubChem CID for ligand parametrization .

- QSAR modeling : Train models on analogous phenylpropargylamine derivatives to predict logP (experimental range: 1.2–1.8) and bioavailability .

Experimental Design & Safety

Q. How should researchers design stability studies for 1-Phenylprop-2-yn-1-amine hydrochloride under varying storage conditions?

- Methodology :

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Light sensitivity : Use amber vials and UV-Vis spectroscopy to detect photolytic byproducts (λmax ~270 nm for aromatic intermediates) .

- Safety protocols : Follow OSHA guidelines for amine handling: PPE (nitrile gloves, lab coats), fume hood use, and emergency eyewash access .

Q. What strategies mitigate spectral overlap in ¹H NMR analysis of 1-Phenylprop-2-yn-1-amine hydrochloride?

- Methodology :

- Solvent selection : Use deuterated DMSO-d₆ to resolve amine protons (δ 1.5–2.5 ppm) from alkyne signals.

- 2D techniques : Employ HSQC to correlate ¹H-¹³C signals for the propargyl group (C≡CH₂) and COSY for J-coupling analysis .

- Dynamic NMR : Conduct variable-temperature studies to detect rotational barriers in the phenyl-propargyl moiety .

Data Interpretation & Reproducibility

Q. How can researchers validate the reproducibility of synthetic yields for 1-Phenylprop-2-yn-1-amine hydrochloride across labs?

- Methodology :

- Protocol standardization : Share detailed SOPs for reaction time (e.g., 12–16 hr), temperature (25°C), and stirring speed (500 rpm) .

- Round-robin testing : Collaborate with 3+ independent labs to compare yields, using ANOVA to assess inter-lab variability (p <0.05 threshold) .

- Impurity profiling : LC-MS to identify common byproducts (e.g., dimerized alkyne or oxidized amines) affecting yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.